(1beta,5beta)-9-Borabicyclo[3.3.1]nonane
CAS No.:
Cat. No.: VC13344928
Molecular Formula: C8H15B
Molecular Weight: 122.02 g/mol
* For research use only. Not for human or veterinary use.
![(1beta,5beta)-9-Borabicyclo[3.3.1]nonane -](/images/structure/VC13344928.png)
Specification
Molecular Formula | C8H15B |
---|---|
Molecular Weight | 122.02 g/mol |
IUPAC Name | 9-borabicyclo[3.3.1]nonane |
Standard InChI | InChI=1S/C8H15B/c1-3-7-5-2-6-8(4-1)9-7/h7-9H,1-6H2 |
Standard InChI Key | FEJUGLKDZJDVFY-UHFFFAOYSA-N |
SMILES | B1C2CCCC1CCC2 |
Canonical SMILES | B1C2CCCC1CCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The (1beta,5beta)-9-Borabicyclo[3.3.1]nonane molecule consists of a bicyclo[3.3.1]nonane scaffold in which a boron atom occupies the bridgehead position (Figure 1) . The bicyclic system imposes significant steric constraints, with the boron atom adopting a trigonal planar geometry typical of sp²-hybridized centers. The (1beta,5beta) stereochemical designation reflects the spatial arrangement of hydrogen atoms at the 1 and 5 positions, which lie on the same face of the bicyclic framework.
Table 1: Key Molecular Properties of (1beta,5beta)-9-Borabicyclo[3.3.1]nonane
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 122.02 g/mol | |
CAS Number | 280-64-8 | |
IUPAC Name | 9-borabicyclo[3.3.1]nonane | |
SMILES | B1C2CCCC1CCC2 | |
InChI Key | FEJUGLKDZJDVFY-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the electronic environment of the boron atom. The NMR spectrum of 9-BBN exhibits a characteristic singlet at approximately δ 80 ppm, consistent with three-coordinate boron species . In the NMR spectrum, the bridgehead protons resonate as broad singlets due to restricted rotation within the bicyclic system, while the remaining methylene protons appear as complex multiplet signals between δ 1.2–2.4 ppm .
Synthesis and Manufacturing
Industrial Production
9-BBN is commercially available as a 0.45–0.55 M solution in tetrahydrofuran (THF), stabilized to prevent precipitation of the dimeric form . Large-scale synthesis typically involves the hydroboration of 1,5-cyclooctadiene with borane-dimethyl sulfide, followed by purification via distillation under inert conditions. The dimeric form, , is a common intermediate in these processes, with a molecular weight of 244.04 g/mol .
Laboratory-Scale Preparation
A modified procedure for generating carbene-stabilized 9-BBN derivatives involves the reaction of imidazolium salts with sodium hexamethyldisilazide (NaHMDS) and in THF at ambient temperature (Equation 1) :
This method yields N-heterocyclic carbene (NHC) adducts of 9-BBN in 54–87% isolated yields, demonstrating the compound’s versatility in forming stabilized boron complexes .
Physicochemical Properties
Solubility and Reactivity
The compound exhibits excellent solubility in ethereal solvents (THF, diethyl ether) and aromatic hydrocarbons (benzene, toluene). Its Lewis acidity () enables activation of electrophilic substrates, while the boron-hydrogen bond () participates in hydroboration reactions with alkenes and alkynes .
Applications in Organic Synthesis
Hydroboration Reactions
9-BBN’s steric bulk and regioselectivity make it ideal for the hydroboration of terminal alkenes, yielding anti-Markovnikov adducts with >95% selectivity. For example, reaction with 1-octene produces 9-BBN-octyl adducts, which oxidize to primary alcohols upon treatment with hydrogen peroxide .
Friedel-Crafts Benzylation
Recent advances demonstrate 9-BBN’s efficacy in mediating Friedel-Crafts benzylation reactions between arenes and benzyl fluorides (Equation 2) :
This method achieves yields up to 98% under mild conditions (80°C, 24 h), outperforming traditional aluminum- or iron-based catalysts in functional group tolerance .
Generation of Boro-Carbocations
9-BBN facilitates the generation of thermally stable boro-carbocations via heterolytic cleavage of C–X bonds (X = halogen). These intermediates participate in nucleophilic substitutions, enabling the synthesis of quaternary carbon centers with retained stereochemistry .
Recent Advances and Research Findings
Catalytic Asymmetric Reductions
Immobilization of 9-BBN on chiral phosphine ligands has enabled enantioselective reductions of ketones, achieving enantiomeric excess (ee) values >90% in model substrates . This development addresses longstanding challenges in asymmetric hydroboration, particularly for sterically hindered carbonyl compounds.
C–F Bond Activation
The 2019 demonstration of 9-BBN-mediated C–F bond cleavage in benzyl fluorides represents a paradigm shift in fluorocarbon chemistry . Mechanistic studies suggest a borane-fluoride adduct initiates the reaction, followed by aryl group transfer to the electrophilic benzyl cation (Figure 2) .
Future Perspectives
The development of air-stable 9-BBN derivatives through NHC stabilization opens new avenues for catalytic applications under ambient conditions. Additionally, computational studies predicting boron-centered reactivity in C–H activation processes suggest untapped potential in hydrocarbon functionalization. Coupling 9-BBN’s unique stereoelectronic properties with emerging photoredox methodologies may further expand its synthetic utility in the coming decade.
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